Fumitremorgin C is a specific inhibitor of breast cancer resistance protein (BCRP/ABCG2) multidrug efflux transporter. At 5 μM, it significantly potentiates the toxicity of the chemotherapeutic drugs mitoxantrone, doxorubicin, and topotecan in S1-M1-3.2 colon carcinoma cells. Fumitremorgin C reverses multidrug resistance in cells overexpressing BCRP but not P-glycoprotein (ABCB1) or MRP1 (ABCC1). Mycotoxin. Tremorgenic. Potent and specific inhibitor of the breast cancer resistance protein (BCRP; ABCG2). Reverses multidrug resistance mediated by BCRP and increases cytotoxicity of several anticancer agents in vitro. Fumitremorgin C is an organic heteropentacyclic compound that is a mycotoxic indole alkaloid produced by several fungi. A potent and specific inhibitor of the breast cancer resistance protein multidrug transporter. It has a role as a mycotoxin and a breast cancer resistance protein inhibitor. It is an indole alkaloid, an organic heteropentacyclic compound and an aromatic ether. Fumitremorgin c, also known as tryptoquivaline or SM-Q, belongs to the class of organic compounds known as beta carbolines. Beta carbolines are compounds containing a 9H-pyrido[3, 4-b]indole moiety. Fumitremorgin c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fumitremorgin c is primarily located in the cytoplasm. Fumitremorgin c can be converted into 12, 13-dihydroxyfumitremorgin C.
Related Compounds
Tryprostatin A
Compound Description: Tryprostatin A is a diketopiperazine alkaloid produced by Aspergillus fumigatus. It exhibits potent inhibitory activity on the cell cycle progression of mouse tsFT210 cells in the M phase. []
Relevance: Tryprostatin A is a structurally related compound to Fumitremorgin C, both being diketopiperazine alkaloids isolated from Aspergillus fumigatus. They share a similar core structure but differ in their prenylation patterns. While Tryprostatin A shows cell cycle inhibitory activity, Fumitremorgin C is a potent and selective inhibitor of the breast cancer resistance protein (BCRP). [, ]
Tryprostatin B
Compound Description: Tryprostatin B, another diketopiperazine alkaloid isolated from Aspergillus fumigatus, also demonstrates inhibitory activity on the cell cycle progression of mouse tsFT210 cells in the M phase. It is a precursor to Fumitremorgin C in the biosynthetic pathway. [, ]
Relevance: Tryprostatin B is a direct precursor to Fumitremorgin C in the biosynthetic pathway. [] FtmC hydroxylates Tryprostatin B at the C‐6 position of the indole ring, which is then followed by C−N bond formation by FtmE to produce Fumitremorgin C. [] Both compounds are structurally similar, but Fumitremorgin C possesses an additional prenyl group. This structural difference likely contributes to their distinct biological activities.
Demethoxyfumitremorgin C
Compound Description: Demethoxyfumitremorgin C is a diketopiperazine alkaloid isolated from Aspergillus fumigatus, structurally similar to Fumitremorgin C but lacking a methoxy group. It exhibits M-phase inhibitory activity on the mammalian cell cycle. [, ]
12,13-Dihydroxyfumitremorgin C
Compound Description: 12,13-Dihydroxyfumitremorgin C is a diketopiperazine alkaloid produced by Aspergillus fumigatus. It displays weaker M-phase cell cycle inhibitory activity compared to Fumitremorgin C. [, , ]
Relevance: 12,13-Dihydroxyfumitremorgin C is a structurally related compound to Fumitremorgin C, featuring two additional hydroxyl groups. [, ] In the fumitremorgin biosynthetic pathway, FtmG dihydroxylates Fumitremorgin C to produce Fumitremorgin B, highlighting the role of 12,13-Dihydroxyfumitremorgin C as an intermediate in this pathway. [] The presence of hydroxyl groups in 12,13-Dihydroxyfumitremorgin C might explain its weaker inhibitory activity compared to Fumitremorgin C. []
Fumitremorgin B
Compound Description: Fumitremorgin B is a diketopiperazine alkaloid found in Aspergillus fumigatus. It is a product of Fumitremorgin C dihydroxylation in the biosynthetic pathway. [, , ]
Relevance: Fumitremorgin B is a downstream product in the biosynthetic pathway of Fumitremorgin C, generated through dihydroxylation by the enzyme FtmG. [] Structurally, Fumitremorgin B possesses two additional hydroxyl groups compared to Fumitremorgin C. [] This difference in structure might contribute to the distinct biological activities of these compounds, although further research is needed to confirm this.
Verruculogen
Compound Description: Verruculogen is a tremorgenic mycotoxin produced by various fungi, including Aspergillus fumigatus. It is a diketopiperazine alkaloid, like Fumitremorgin C. [, ]
Relevance: Verruculogen and Fumitremorgin C are both diketopiperazine alkaloids isolated from Aspergillus fumigatus, indicating a shared biosynthetic origin. [, ] While their exact biosynthetic relationship needs further investigation, their co-occurrence suggests a potential link in their production within the fungus. Interestingly, both compounds exhibit biological activities, with Verruculogen causing tremors and Fumitremorgin C inhibiting BCRP.
Brevianamide F
Compound Description: Brevianamide F is a cyclic dipeptide and a precursor in the biosynthesis of both Tryprostatin B and Fumitremorgin B. [, ]
Relevance: Brevianamide F is an early precursor in the biosynthetic pathway leading to both Fumitremorgin B and Tryprostatin B, which are themselves related to Fumitremorgin C. [, ] The enzyme FtmPT1 catalyzes the prenylation of Brevianamide F to produce Tryprostatin B. [] This connection emphasizes the intricate network of biosynthetic pathways in Aspergillus fumigatus that give rise to diverse, yet structurally related, compounds like Fumitremorgin C.
Spirotryprostatin A
Compound Description: Spirotryprostatin A is a structurally complex spiro-carbon-bearing diketopiperazine alkaloid, derived from the enzymatic modification of Fumitremorgin C by FqzB. []
Relevance: Spirotryprostatin A is formed through the epoxidation of Fumitremorgin C by the enzyme FqzB, highlighting a direct enzymatic link between these two compounds. [] The formation of the spiro-carbon introduces significant structural complexity to Spirotryprostatin A, likely resulting in distinct biological activity compared to Fumitremorgin C.
Ko143
Compound Description: Ko143 is a synthetic tetracyclic analogue of Fumitremorgin C designed to overcome the neurotoxic effects of the natural compound. It is a potent and specific inhibitor of BCRP and has shown promising results in increasing the oral availability of BCRP substrate drugs in mice. [, ]
Relevance: Ko143 is a synthetically modified analogue of Fumitremorgin C with improved pharmacological properties. [] It retains the potent BCRP inhibitory activity of Fumitremorgin C while exhibiting lower toxicity. [] This compound exemplifies the potential for developing therapeutic agents based on the structure of Fumitremorgin C for overcoming multidrug resistance in cancer treatment.
fumitremorgin C tryproquivaline D (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer tryproquivaline L (9'R-(9'alpha(R*),9'abeta))-isomer tryproquivaline L (9'R-(9'alpha(S*),9'abeta))-isomer tryproquivaline M (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer tryproquivaline M (2'S-(2'alpha,9'alpha(4S*(S*)),9'abeta))-isomer tryproquivaline N (2'S-(2'alpha,9'alpha(R*),9'abeta))-isomer tryptoquivaline
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
FPL-62129 is a calcium channel antagonist for the treatment of hypertension and myocardia ischemia. FPL-62129 reduced blood pressure without altering heart rate. FPL 62129 showed marked activity at the sinus node and to a lesser extent at the atrioventricular node. Unlike nifedipine, FPL 62129 demonstrates vasodilator and direct decelerator properties over the same dose range, which accounts for its ability to lower blood pressure without causing reflex tachycardia in this model.
FPL 64176 is a nondihydropyridine that activates L-type Ca2+ channels with an EC50 value of 16 nM. It prolongs action potential duration and increases contractility in guinea pig atria preparations with an EC50 value of 49 nM. FPL 64176 is 1H-Pyrrole substituted at C-2 and -5 by methyl groups, at C-3 by methoxycarbonyl and at C-4 by a 2-benzylbenzoyl group. It has a role as a calcium channel agonist. It is a member of pyrroles and a carboxylic ester.
High-affinity, blood-brain-barrier permeable, non-toxic, tertiary amide RAGE (Receptor for Advanced Glycation End products) receptor antagonist (Ki = 25 nM). Blocks Aβ binding to the V domain of RAGE. Inhibits Aβ40- and Aβ42-induced cellular stress in RAGE-expressing cells in vitro and in the mouse brain in vivo. FPS-ZM1 is a high-affinity inhibitor of the receptor for advanced glycation end products (RAGE; Ki = 25 nM). It blocks the binding of amyloid β (Aβ) protein to RAGE and inhibits Aβ40- and Aβ42-induced cellular stress in RAGE-expressing cells. FPS-ZM1 is functional in mice when administered intraperitoneally and penetrates the blood-brain barrier (BBB), inhibiting β-secretase activity, Aβ production, microglia activation, and neuroinflammation. FPS-ZM1 is used to elucidate the role of RAGE-mediated signaling in diverse physiological processes in vivo, including cancer tumor growth, angiogenesis, and metastasis, as well as BBB damage, edema, and inflammation after intracerebral hemorrhage. A blood-brain-barrier permeant blocker of RAGE V domain-mediated ligand binding (Ki = 25, 148, & 230 nM, respectively, against Aβ40, HMGB1 & S100B, binding to sRAGE) FPS-ZM1 is a high-affinity RAGE-specific blocker that inhibits amyloid-β binding to RAGE, neurological damage and inflammation in the APP(sw/0) transgenic mouse model of AD. FPS-ZM1 is not toxic to mice and can easily cross the blood-brain barrier. AGEs administration induced an-regulation of Abeta production, inflammation, and oxidative stress, and an increased escape latency of rats in the Morris water maze test, all of these are significantly reduced by FPS-ZM1 treatment. FPS-ZM1 might be a novel therapeutic agent to treat AD patients.